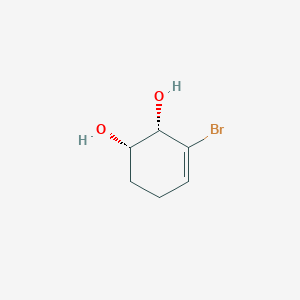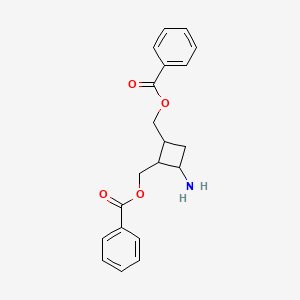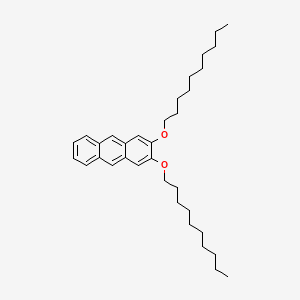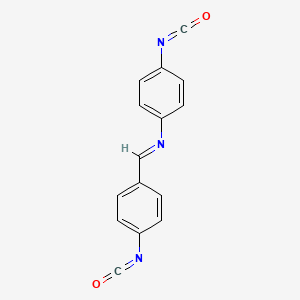
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol typically involves the bromination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The resulting bromocyclohexene is then subjected to dihydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cyclohex-3-ene-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1,2-dione or cyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Formation of cyclohex-3-ene-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-3-ene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and properties.
3-bromocyclohexene: Lacks the hydroxyl groups, affecting its chemical behavior and applications.
Cyclohexane-1,2-diol: Saturated analog with different chemical and physical properties.
Uniqueness
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is unique due to the presence of both a bromine atom and hydroxyl groups on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
174817-06-2 |
|---|---|
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9BrO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
Clave InChI |
AWSOTNHQUGANQS-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C(=C1)Br)O)O |
SMILES canónico |
C1CC(C(C(=C1)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)

![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)




